Astatane
Description
Properties
Molecular Formula |
HAt AtH |
|---|---|
Molecular Weight |
210.9951 g/mol |
IUPAC Name |
astatane |
InChI |
InChI=1S/AtH/h1H |
InChI Key |
PGLQOBBPBPTBQS-UHFFFAOYSA-N |
SMILES |
[AtH] |
Canonical SMILES |
[AtH] |
Origin of Product |
United States |
Preparation Methods
Electrophilic Astatination via Arylboronic Acid Substitution
The electrophilic substitution of boronic acid groups with astatine-211 (²¹¹At) has emerged as a pivotal method for synthesizing astatinated aromatic compounds. While originally developed for phenylalanine derivatives, this approach provides foundational insights into astatane synthesis. In aqueous media, 4-borono-L-phenylalanine (BPA) reacts with ²¹¹At in the presence of oxidizing agents such as N-bromosuccinimide (NBS) or potassium iodide (KI) . The reaction proceeds via the formation of reactive astatine intermediates, including [²¹¹At]astatosuccinimide or [²¹¹At]AtI₂⁻, which displace the dihydroxyboryl group (Fig. 1).
Mechanistic Pathway:
-
NBS Method: NBS oxidizes ²¹¹At to form [²¹¹At]astatosuccinimide, which reacts with BPA to yield [²¹¹At]4-astato-L-phenylalanine .
-
KI Method: KI facilitates the generation of [²¹¹At]AtI and AtI₂⁻ intermediates, enabling borono group substitution at higher radiochemical yields (98.1 ± 1.9%) compared to NBS .
This method’s advantage lies in its avoidance of organic solvents and toxic metals, making it environmentally viable. However, the precise oxidation states of astatine intermediates remain unresolved due to the lack of stable isotopes for characterization .
Chloromercuric Precursor Route
Early attempts to synthesize this compound derivatives involved chloromercuric intermediates. Visser et al. demonstrated that arylchloromercuric compounds undergo astatodemercuration in acidic conditions with oxidizing agents like iodine (I₂) or potassium triiodide (KI₃) . For example, astatotyrosine was synthesized from chloromercuric tyrosine precursors, achieving radiochemical yields of 5–95% depending on substrate reactivity .
Key Considerations:
-
Reaction Conditions: Conducted at ambient temperature in chloroform or methanol with 1–5% acetic acid .
-
Purification: High-performance liquid chromatography (HPLC) or solid-phase extraction (SPE) isolates the astatinated product.
Despite moderate yields, this method highlighted astatine’s preferential binding to electron-rich aromatic rings, informing later strategies for HAt synthesis .
Automated Dry Distillation and Radiolabelling
The integration of dry distillation with automated synthesis modules has revolutionized astatine-211 production. At RIKEN’s particle accelerator facilities, ²¹¹At is distilled from irradiated bismuth targets and directly transferred to reaction vessels . This platform enables the synthesis of astatinated biomolecules, including antibodies, under controlled conditions:
Process Parameters:
| Step | Conditions |
|---|---|
| Distillation | 650°C, helium flow (50 mL/min) |
| Radiolabelling | Methanol/NCS solution, 70°C, 10 min |
| Radiochemical Yield | 65–85% |
This approach minimizes astatine’s volatility losses and enhances reproducibility, critical for scaling HAt production .
Thermodynamic and Kinetic Considerations
Astatine’s unique thermodynamic properties profoundly influence reaction design. Data from COTABLE and NBS technical notes reveal:
Thermodynamic Properties of Astatine :
| Property | Value |
|---|---|
| Enthalpy of Fusion (ΔHfus) | 6 kJ/mol |
| Enthalpy of Vaporization (ΔHvap) | 40 kJ/mol |
| Boiling Point | 503 K (230°C) |
These values underscore the need for moderate temperatures (70–140°C) in astatination reactions to balance reactivity and stability .
Chemical Reactions Analysis
Astatane undergoes several types of chemical reactions, including:
-
Dissociation: : this compound can dissociate into hydrogen and astatine ions :
2HAt→H++At−+H−+At+→H2+At2
-
Oxidation and Reduction: : this compound can react with chlorine and bromine to form hydrogen chloride and hydrogen bromide, respectively :
Cl+HAt→HCl+At
Br+HAt→HBr+At
These reactions result in the formation of elemental hydrogen gas and astatine precipitate .
Scientific Research Applications
Targeted Alpha Therapy (TAT)
Targeted alpha therapy utilizes alpha-emitting isotopes like astatine-211 to selectively destroy cancer cells while sparing normal tissues. The unique properties of astatine-211 allow it to be incorporated into various radiopharmaceuticals that target specific types of cancer cells.
- Cancer Types:
- Thyroid Cancer: Astatine-211 can be linked to ionic molecules that mimic iodine's behavior, allowing it to accumulate in thyroid cancer cells. This approach aims to provide an alternative for patients whose cancers are resistant to traditional iodine-131 therapy .
- Prostate Cancer: Researchers have developed astatine-211 compounds linked to peptides that selectively bind to prostate cancer cells. Clinical trials are underway to assess the efficacy of these treatments .
Case Studies and Clinical Trials
Recent clinical trials have explored the effectiveness of astatine-211 in various settings:
- Osaka University Hospital has initiated trials using astatine-211-based radiopharmaceuticals for treating thyroid and prostate cancers. Early animal studies showed promising results, leading to human trials expected to yield results by March 2025 .
- Phenylalanine Derivatives: Studies have demonstrated that phenylalanine labeled with astatine-211 shows tumor growth suppression in glioma models, indicating its potential for targeting tumors via amino acid transport mechanisms .
Chemical Behavior
Recent research has provided insights into the chemical properties of astatine, which are crucial for optimizing its use in targeted therapies:
- Astatine exhibits both metallic and non-metallic characteristics, influencing its reactivity and interaction with various compounds. Understanding these properties aids in the development of effective radiolabeling techniques necessary for TAT .
Production Methods
Innovative production methods have been developed to increase the availability of astatine-211:
- RIKEN's particle accelerator facilities have pioneered new techniques that enhance the production rate of astatine-211 while reducing costs associated with drug development . This includes using a rotating liquid bismuth target system that allows for more efficient production without the need for extremely low temperatures.
Summary and Future Directions
Astatine-211 holds great promise for revolutionizing cancer treatment through targeted alpha therapy. Its unique properties enable selective targeting of tumor cells while minimizing damage to healthy tissues. Ongoing research and clinical trials will further elucidate its efficacy across various cancer types.
Mechanism of Action
The mechanism of action of hydrogen astatide involves its dissociation into hydrogen and astatine ions. The nearly equal electronegativity of hydrogen and astatine allows for the formation of both positive and negative ions . This dissociation can result in the formation of elemental hydrogen gas and astatine precipitate . Additionally, radiolysis from astatine nuclei can sever the H–At bonds .
Comparison with Similar Compounds
Comparison with Other Hydrogen Halides
Physicochemical Properties
The following table summarizes key properties of hydrogen halides (HX, X = F, Cl, Br, I, At):
Key Observations:
Acidity Trend : Acidity increases with halogen size (F < Cl < Br < I < At). HAt is the strongest acid due to astatine’s large atomic radius and low electronegativity, facilitating proton release .
Bond Energy : Bond strength decreases down the group (HF > HCl > HBr > HI > HAt). HAt’s exceptionally low bond energy (80 kJ/mol) reflects weak H–At bonding, contributing to its instability .
Thermal Stability : HAt decomposes rapidly, unlike HF or HCl, which are stable under standard conditions. This instability arises from astatine’s radioactivity and propensity for autoxidation .
Challenges in Experimental Characterization
Synthesis Difficulties :
HAt is synthesized via direct reaction of H₂ and At₂, but astatine’s scarcity complicates large-scale production .
Analytical Limitations :
Chemical analyses of HAt are hindered by its rapid decomposition. Techniques like mass spectrometry require ultra-fast sampling .
Future Research Directions
Stabilization Techniques :
Investigating ligands or matrices to stabilize HAt for practical use, similar to astatine complexes like [At(py)₂]⁺ .
Isotopic Studies :
Exploring shorter-lived astatine isotopes (e.g., ²¹⁰At) to understand HAt’s kinetic behavior .
Computational Modeling : Advanced quantum mechanical calculations could refine predictions of HAt’s properties, compensating for experimental limitations .
Q & A
Q. What are the primary challenges in synthesizing Astatane isotopes, and how can experimental protocols be optimized for reproducibility?
Methodological Answer: Synthesizing this compound (At) isotopes requires addressing short half-lives (<i>t</i>1/2 ~8.1 hours for <sup>211</sup>At) and radiation hazards. Key steps include:
- Target Material Selection : Use α-particle bombardment of <sup>209</sup>Bi to produce <sup>211</sup>At, with isotopic purity >99% .
- Separation Techniques : Employ dry distillation or solvent extraction (e.g., diisopropyl ether) to isolate At from bismuth targets .
- Reproducibility Controls : Standardize beam energy (28–30 MeV) and monitor decay curves using gamma spectroscopy .
Q. Table 1: Key Parameters for this compound Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Beam Energy (MeV) | 28–30 | Maximizes <sup>211</sup>At production |
| Target Thickness (mg/cm²) | 50–100 | Balances irradiation efficiency and heat dissipation |
| Purification Solvent | Diisopropyl ether | Reduces Bi contamination to <0.1% |
Q. How do the electronic properties of this compound influence its chemical reactivity in halogen bonding studies?
Methodological Answer: this compound’s electronegativity (2.2) and polarizability (highest among halogens) necessitate tailored experimental setups:
- Computational Modeling : Use density functional theory (DFT) to predict bond dissociation energies (e.g., At–C vs. I–C bonds) .
- Spectroscopic Validation : Pair X-ray absorption near-edge structure (XANES) with Raman spectroscopy to confirm charge distribution in At complexes .
- Controlled Environment : Conduct reactions in inert atmospheres (argon gloveboxes) to minimize oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s redox behavior across different solvent systems?
Methodological Answer: Discrepancies in redox data (e.g., At⁰ vs. At⁻ stability in aqueous vs. organic media) require:
- Systematic Solvent Screening : Compare At speciation in water, ethanol, and DMSO using cyclic voltammetry and UV-Vis spectroscopy .
- pH-Dependent Studies : Adjust pH (1–14) to identify stable oxidation states (e.g., At⁻ dominant at pH >10) .
- Error Analysis : Quantify uncertainties from radiolytic decomposition (e.g., track <sup>211</sup>At decay products via HPLC) .
Q. Table 2: Conflicting Redox Data in this compound Studies
| Solvent | Reported Oxidation State | Proposed Cause of Discrepancy |
|---|---|---|
| H₂O | At⁰ (neutral) | Radiolysis-induced free radicals |
| Ethanol | At⁻ (anionic) | Solvent stabilization of At⁻ |
| DMSO | At⁺ (cationic) | Ligand complexation effects |
Q. What advanced statistical methods are suitable for analyzing low-yield this compound reaction data with high uncertainty?
Methodological Answer: Low yields (<5% in radiochemical reactions) demand robust statistical frameworks:
- Bayesian Inference : Model posterior distributions of reaction rates to account for decay-induced data truncation .
- Monte Carlo Simulations : Propagate uncertainties from isotope decay (e.g., <sup>211</sup>At → <sup>207</sup>Bi) into yield calculations .
- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points caused by radiation damage .
Q. How can interdisciplinary approaches (e.g., radiochemistry + computational biology) enhance this compound’s biomedical research applications?
Methodological Answer: Integrate methods from adjacent fields:
- Targeted Alpha Therapy (TAT) : Conjugate <sup>211</sup>At to monoclonal antibodies (mAbs) using bifunctional chelators (e.g., DOTA) .
- Toxicity Modeling : Apply pharmacokinetic-pharmacodynamic (PK/PD) models to predict At biodistribution and dose limits .
- Collaborative Frameworks : Use FAIR data principles to share radiochemical datasets with oncology researchers .
Q. What criteria should guide the selection of control variables in this compound-based catalytic studies?
Methodological Answer: Prioritize variables that isolate At’s catalytic role:
- Baseline Controls : Compare At catalysts with I₂ or Br₂ under identical conditions (temperature, solvent) .
- Radiation Controls : Include non-radioactive analogs (e.g., <sup>127</sup>I) to differentiate chemical vs. radiolytic effects .
- Replicability Metrics : Report turnover numbers (TON) with error margins (±SD) across ≥3 independent trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
